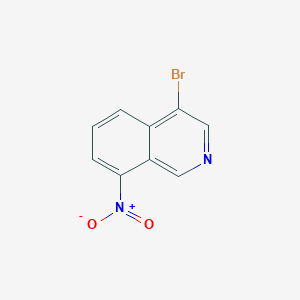

4-Bromo-8-nitroisoquinoline

説明

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wisdomlib.orgopenmedicinalchemistryjournal.com These compounds are of paramount importance in modern chemical science, largely due to their ubiquitous presence in natural products, pharmaceuticals, and functional materials. frontiersin.orgencyclopedia.pub Their unique structural and electronic properties, conferred by the presence of the nitrogen heteroatom, often lead to significant biological activity, making them crucial scaffolds in drug discovery and development. wisdomlib.orgmdpi.com Approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their structural significance in medicinal chemistry. encyclopedia.pubmdpi.com The ability of the nitrogen atom to form hydrogen bonds and participate in various chemical interactions contributes to the diverse pharmacological profiles observed in this class of compounds. encyclopedia.pub

Overview of the Isoquinoline Scaffold as a Privileged Structure

Within the broad family of nitrogen-containing heterocycles, the isoquinoline scaffold holds a position of particular distinction. rsc.orgresearchgate.net Isoquinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgnih.govrsc.org The versatility of the isoquinoline core allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netnih.gov The synthetic accessibility and the reactivity of the isoquinoline ring system make it an ideal starting point for the development of new therapeutic agents. nih.gov

Academic and Research Importance of Halogenated and Nitrated Isoquinoline Derivatives

The functionalization of the isoquinoline core with halogen and nitro groups has proven to be a fruitful strategy for modulating its chemical and biological properties. Halogen atoms, such as bromine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions. orgsyn.org The nitro group is a strong electron-withdrawing group that can significantly alter the electronic landscape of the isoquinoline ring, impacting its reactivity and potential as a synthetic intermediate. orgsyn.orgcymitquimica.com The presence of both a halogen and a nitro group on the isoquinoline scaffold, as seen in compounds like 5-bromo-8-nitroisoquinoline, creates versatile building blocks for the synthesis of more complex molecules. orgsyn.orgchemimpex.comjustia.com These disubstituted isoquinolines can participate in a variety of chemical transformations, including nucleophilic substitution and reduction of the nitro group to an amine, which opens up further avenues for derivatization. orgsyn.org

Rationale and Objectives for Comprehensive Investigation of 4-Bromo-8-nitroisoquinoline

Given the established importance of isoquinolines and their halogenated and nitrated derivatives, a focused investigation into the specific compound This compound is warranted. This particular isomer presents a unique substitution pattern that is expected to confer distinct chemical properties and reactivity. A comprehensive study of this compound is essential for understanding its fundamental chemical characteristics, which in turn will enable its effective utilization in synthetic and medicinal chemistry research. The primary objective of this article is to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical identity and properties as reported in the scientific literature.

Chemical and Physical Properties of this compound

A clear understanding of the fundamental physical and chemical properties of this compound is crucial for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₂ | nih.gov |

| Molecular Weight | 253.05 g/mol | cymitquimica.com |

| CAS Number | 677702-62-4 | apolloscientific.co.uk |

| Appearance | Solid | sigmaaldrich.cn |

| Purity | 95% | cymitquimica.comapolloscientific.co.uk |

| Storage Temperature | 2-8°C, sealed in dry conditions | sigmaaldrich.cn |

| InChI Key | KPCPLMDZUBRAKV-UHFFFAOYSA-N | sigmaaldrich.cn |

Synthesis of this compound

The synthesis of specifically substituted isoquinolines can be challenging due to issues with regioselectivity. A known method to produce a related compound, 4-aminoisoquinoline-8-methyl formate, involves the nitration of isoquinoline, which can lead to a mixture of 4-, 5-, and 8-nitroisoquinolines, making separation difficult. google.com Subsequent bromination of 4-nitroisoquinoline primarily yields the 5-bromo derivative, with 4-nitro-8-bromoisoquinoline being a minor byproduct. google.com

A more controlled approach to a related bromo-nitro isoquinoline, 5-bromo-8-nitroisoquinoline, has been developed. This one-pot procedure involves the bromination of isoquinoline in sulfuric acid to form 5-bromoisoquinoline, followed by nitration to yield 5-bromo-8-nitroisoquinoline. orgsyn.org This method avoids the isolation of the intermediate and provides a more direct route to the desired product. orgsyn.org

While a direct, high-yield synthesis specifically for this compound is not extensively detailed in the provided search results, the synthesis of related compounds provides insight into the potential synthetic strategies that could be employed. For instance, the synthesis of 8-substituted isoquinolines often requires multi-step sequences. mdpi.com

特性

IUPAC Name |

4-bromo-8-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPLMDZUBRAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4-bromo-8-nitroisoquinoline

Regioselective Functionalization Techniques for 4-Bromo-8-nitroisoquinoline Synthesis

An alternative and often more practical approach is the stepwise, regioselective functionalization of a pre-existing isoquinoline ring. This strategy relies on controlling the position of electrophilic substitution or directed metallation reactions.

A key challenge in the functionalization of isoquinoline is controlling the site of reaction. Direct nitration, for instance, often leads to a mixture of products. A patent describing the synthesis of a related compound notes that nitration of isoquinoline can produce a mixture of 4-nitro, 5-nitro, and 8-nitro isomers, making separation difficult and lowering the yield of any single isomer. google.com Similarly, direct bromination can also yield mixtures.

A more controlled approach involves the functionalization of an already substituted isoquinoline. A well-documented procedure for the synthesis of the isomeric 5-bromo-8-nitroisoquinoline provides a useful template. This synthesis is achieved via a one-pot reaction where isoquinoline is first brominated to selectively form 5-bromoisoquinoline, which, without isolation, is then nitrated to yield 5-bromo-8-nitroisoquinoline. orgsyn.org This success is based on the directing effects of the existing ring atoms and the bromo-substituent.

For the target molecule, This compound , a plausible synthetic route involves the regioselective bromination of 8-nitroisoquinoline. However, the synthesis of 8-nitroisoquinoline as a pure starting material is challenging. An alternative, more controlled pathway has been outlined in the patent literature, which focuses on introducing the C4-bromo substituent onto an 8-substituted isoquinoline derivative. google.com This method circumvents the problematic direct nitration and bromination of the parent isoquinoline.

The table below summarizes a selection of reported methods and conditions relevant to the synthesis of bromonitroisoquinolines, highlighting the regiochemical outcomes.

| Starting Material | Reagents and Conditions | Product | Key Observation/Strategy | Reference |

|---|---|---|---|---|

| Isoquinoline | 1) N-Bromosuccinimide (NBS), H₂SO₄, 0°C to 20°C 2) HNO₃, H₂SO₄, 0°C | 5-Bromo-8-nitroisoquinoline | One-pot bromination followed by nitration. Demonstrates regioselective C5 bromination and subsequent C8 nitration. | orgsyn.org |

| Isoquinoline | HNO₃ in acetic anhydride or trifluoroacetic anhydride | 4-Nitroisoquinoline (mixture with 5- and 8-isomers) | Direct nitration shows poor regioselectivity, complicating purification and lowering yield. | google.com |

| 4-Nitroisoquinoline | Brominating agent | 4-Nitro-5-bromoisoquinoline (major) + 4-Nitro-8-bromoisoquinoline (minor) | Bromination of 4-nitroisoquinoline is poorly regioselective for the C8 position. | google.com |

| 8-Isoquinolinecarboxylic acid methyl ester | N-Bromosuccinimide (NBS), Acetic acid, 110°C | 4-Bromo-isoquinoline-8-methyl formate | Demonstrates successful regioselective bromination at the C4 position of an 8-substituted isoquinoline. | google.com |

Based on these findings, a viable synthetic pathway to this compound could involve the initial synthesis of 8-nitroisoquinoline, followed by a regioselective C4-bromination, potentially using conditions similar to those reported for the C4-bromination of 8-isoquinolinecarboxylic acid methyl ester (e.g., NBS in acetic acid). google.com The success of this step would depend on the directing effects and reactivity of the 8-nitro-substituted isoquinoline ring.

Directed Nitration Protocols on Isoquinoline Precursors for 8-Substitution

The nitration of the parent isoquinoline ring is a classic example of electrophilic aromatic substitution. Under standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, the reaction proceeds on the protonated isoquinolinium ion. stackexchange.com This deactivates the pyridinoid ring to electrophilic attack, directing the substitution to the benzenoid ring. The reaction typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. uou.ac.indtic.mil

Achieving selective nitration at the C8 position often necessitates the use of a pre-existing substituent to direct the incoming nitro group. While the direct synthesis of this compound is not extensively documented, the principles of directed nitration can be illustrated by the synthesis of related isomers. For instance, a well-established procedure for synthesizing 5-bromo-8-nitroisoquinoline involves the nitration of 5-bromoisoquinoline. mdpi.comresearchgate.net In this sequence, the bromine atom at C5 helps to direct the nitration preferentially to the C8 position. A one-pot procedure has been developed where isoquinoline is first brominated at the 5-position, followed by the addition of a nitrating agent to the same reaction mixture to yield 5-bromo-8-nitroisoquinoline. orgsyn.org This strategy of using a pre-installed directing group is a cornerstone for controlling regioselectivity in the synthesis of polysubstituted isoquinolines.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Isoquinoline | 1. NBS, H₂SO₄2. KNO₃ | 1. -22 °C to -18 °C2. < -10 °C | 5-Bromo-8-nitroisoquinoline | Not specified | orgsyn.org |

| 5-Bromoisoquinoline | HNO₃, H₂SO₄ | Not specified | 5-Bromo-8-nitroisoquinoline | Not specified | mdpi.comresearchgate.net |

Selective Bromination Methods for C4 Position on Isoquinoline Ring Systems

The introduction of a bromine atom at the C4 position of an isoquinoline is a non-trivial synthetic step. The challenge arises from the electronic properties of the isoquinoline ring, which favor electrophilic attack at C5 and C8. Therefore, specialized methods have been developed to override this natural reactivity.

Direct bromination of unsubstituted isoquinoline at the C4 position is generally not feasible under standard electrophilic conditions due to competing reactions at more reactive sites. However, recent advancements have enabled such transformations through transient dearomatization strategies. A practical, metal-free approach for the direct C4-halogenation of isoquinolines has been developed. acs.org This one-pot method involves:

Dearomatization: Reaction of the isoquinoline with di-tert-butyl dicarbonate (Boc₂O).

Electrophilic Halogenation: Addition of a halogen source, such as N-Bromosuccinimide (NBS), to the dearomatized intermediate.

Rearomatization: An acid-promoted elimination restores the aromaticity, yielding the 4-halogenated isoquinoline with high site selectivity. acs.org

This strategy effectively circumvents the inherent electronic bias of the isoquinoline system to achieve functionalization at the C4 position. acs.org

Indirect routes that construct the 4-bromoisoquinoline skeleton from acyclic precursors offer an alternative to the direct bromination of a pre-formed isoquinoline ring. One such method involves a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. researchgate.net In this approach, the substrate undergoes a cyclization and aromatization sequence in the presence of a palladium and copper catalyst system. The selective formation of 4-bromoisoquinoline is achieved by using a specific combination of reagents: PdBr₂, CuBr₂, and LiBr in acetonitrile as the solvent. researchgate.net This method is attractive as it introduces the bromine atom regioselectively during the ring-forming process.

| Starting Material | Catalyst/Reagents | Solvent | Product | Yield | Reference |

| 2-Ethynyl-benzyl azide | PdBr₂ (5 mol%), CuBr₂ (2 equiv.), LiBr (1 equiv.) | MeCN | 4-Bromo-3-phenylisoquinoline | 81% | researchgate.net |

Direct Halogenation Strategies utilizing N-Halosuccinimides or Elemental Bromine

Multistep Reaction Sequences for Assembling this compound

Given the challenges in controlling the regiochemistry, the synthesis of this compound would logically proceed through a multistep sequence. Two plausible retrosynthetic pathways can be envisioned:

Route A: This route would begin with the selective bromination of isoquinoline at the C4 position, using an advanced method such as the Boc₂O-mediated dearomatization strategy acs.org or the palladium-catalyzed cyclization of a 2-alkynyl benzyl azide. researchgate.net The resulting 4-bromoisoquinoline would then undergo electrophilic nitration. The directing effects of the C4-bromo substituent and the protonated nitrogen would determine the final position of the nitro group, which is anticipated to add to the benzenoid ring at either the C5 or C8 position.

Route B: An alternative pathway would involve the initial nitration of isoquinoline to produce a mixture of 5-nitro- and 8-nitroisoquinoline. uou.ac.in After separation of the desired 8-nitroisoquinoline isomer, a selective C4-bromination would be performed. This second step would be challenging due to the deactivating nature of the nitro group and would likely require a robust method, such as the dearomatization-halogenation sequence, to achieve the desired transformation. acs.org

Optimization of Reaction Parameters and Process Efficiency

The efficiency and selectivity of synthetic routes toward substituted isoquinolines are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, the nature and concentration of catalysts, temperature, and reaction time.

The choice of the solvent and acidic catalyst is paramount in controlling the outcome of electrophilic substitutions on the isoquinoline ring. Strong acid media, such as concentrated sulfuric acid, are often employed. The acid serves to protonate the isoquinoline nitrogen, deactivating the heterocyclic ring and directing substitution to the carbocyclic ring. stackexchange.com

The synthesis of 5-bromo-8-nitroisoquinoline provides a well-documented example of process optimization. orgsyn.org

Solvent and Catalyst: The use of concentrated H₂SO₄ as the solvent for the bromination of isoquinoline with NBS is critical for achieving high regioselectivity for the 5-position. orgsyn.org

Temperature Control: Strict temperature control is essential to maximize yield and purity. During the bromination of isoquinoline to 5-bromoisoquinoline, the temperature is maintained between -26°C and -18°C to suppress the formation of the undesired 8-bromoisoquinoline and 5,8-dibromoisoquinoline byproducts. orgsyn.org For the subsequent one-pot nitration, the temperature must be kept below -10°C during the addition of potassium nitrate to ensure a clean reaction. orgsyn.org

These examples underscore the general principle that low temperatures and the use of strong acids are crucial levers for managing the regioselectivity and efficiency of the synthesis of halogenated and nitrated isoquinolines.

| Reaction | Reagent | Solvent | Temperature | Key Outcome | Reference |

| Bromination | N-Bromosuccinimide (NBS) | H₂SO₄ | -26°C to -18°C | Favors 5-bromination, minimizes 8-bromo and 5,8-dibromo byproducts | orgsyn.org |

| Nitration | Potassium Nitrate (KNO₃) | H₂SO₄ | < -10°C | Controls reaction rate and prevents side reactions | orgsyn.org |

Temperature Control and Reaction Kinetics in Halogenation and Nitration Steps

The introduction of bromo and nitro groups onto the isoquinoline core via electrophilic aromatic substitution is governed by complex reaction kinetics, where temperature is a critical parameter for controlling regioselectivity. The nitration of isoquinoline itself can produce a mixture of 4-, 5-, and 8-nitroisoquinolines, with the yield of the 4-nitro isomer being relatively low (approximately 37%). google.com Subsequent bromination of 4-nitroisoquinoline predominantly yields the 4-nitro-5-bromo isomer, making the target this compound a difficult-to-isolate by-product. google.com

To overcome these regioselectivity challenges, controlling the reaction kinetics through precise temperature management is paramount. The synthesis of the related isomer, 5-bromo-8-nitroisoquinoline, provides a well-documented case study on the importance of thermal control. In the bromination of isoquinoline to 5-bromoisoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, the reaction temperature must be strictly maintained between -22 and -26 °C. orgsyn.org This careful control suppresses the formation of undesired isomers, such as 8-bromoisoquinoline, which are difficult to remove. orgsyn.org Deviation from this narrow temperature window leads to a decrease in regioselectivity and product purity. orgsyn.org

The nitration step is also highly exothermic and temperature-sensitive. For the synthesis of 5-bromo-8-nitroisoquinoline, the reaction mixture is typically cooled to 0 °C before the addition of a nitrating agent like potassium nitrate. google.com For any potential synthesis of this compound, similar stringent temperature protocols would be essential. A hypothetical route starting with 8-bromoisoquinoline followed by nitration would require careful optimization of temperature to favor substitution at the C4-position while avoiding the more electronically favored C5-position. The kinetics of these reactions are heavily influenced by the acidity of the medium and the precise temperature, which dictates the rate of formation of the electrophile (e.g., nitronium ion, NO₂⁺) and its subsequent attack on the isoquinoline ring.

Table 1: Illustrative Reaction Parameters for Electrophilic Substitution on Isoquinoline (based on 5-Bromo-8-nitroisoquinoline Synthesis)

| Step | Reagent | Solvent | Temperature (°C) | Key Consideration | Source |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -26 to -18 | Strict temperature control is crucial for high regioselectivity and to prevent side-product formation. | orgsyn.org |

| Nitration | Potassium Nitrate (KNO₃) | Conc. H₂SO₄ | < 10 | Cooling is required to manage the exothermic reaction and prevent over-nitration. | google.com |

Development of One-Pot Synthetic Procedures for Direct Isolation

One-pot syntheses offer significant advantages in terms of procedural efficiency, reduced waste, and time savings by eliminating the need for intermediate isolation and purification steps. The development of such a procedure for this compound is highly desirable but complicated by the aforementioned selectivity issues.

A successful and scalable one-pot procedure has been developed for the isomer 5-bromo-8-nitroisoquinoline. orgsyn.orggoogle.com In this process, isoquinoline is first treated with a brominating agent (NBS) in sulfuric acid at low temperatures. Once the bromination is complete, a metal nitrate salt is added directly to the same reaction vessel. google.com This allows for the sequential bromination and nitration to occur in a single, continuous process, yielding 5-bromo-8-nitroisoquinoline after a single workup. google.com

Adapting this strategy for the direct isolation of this compound would require a fundamental shift in the reaction sequence or the use of advanced directing-group strategies. A direct one-pot nitration and bromination of isoquinoline is unlikely to be selective for the 4,8-substitution pattern. google.com A more plausible approach for the development of a one-pot synthesis could involve:

Starting with a Pre-functionalized Isoquinoline: Beginning with 8-bromoisoquinoline, a one-pot procedure could be designed to achieve selective C4-halogenation.

Utilizing Modern Catalytic Methods: A recent strategy for the direct C4-halogenation of isoquinolines involves a Boc₂O-mediated dearomatization-rearomatization sequence. acs.org Integrating such a selective C4-bromination step with a preceding or subsequent C8-nitration within a single pot is a promising, though undeveloped, avenue. This would depend on the compatibility of the reagents and conditions for both transformations. For instance, a hypothetical one-pot process might first involve the nitration of a suitable precursor, followed by the addition of Boc₂O and a bromide source to effect the C4-bromination.

Table 2: Hypothetical One-Pot Procedure Concept for this compound

| Step | Action | Reagents | Purpose | Challenge |

|---|---|---|---|---|

| 1 | C8-Substitution | e.g., Start with 8-substituted isoquinoline | To block the C8 position and direct subsequent reactions. | Availability and cost of starting material. |

| 2 | C4-Bromination | Boc₂O, NBS/LiBr | To achieve regioselective bromination at the C4 position. | Compatibility of reagents with the C8-nitro group; potential side reactions. |

| 3 | In-situ Reaction | Direct addition of reagents without isolation. | To improve efficiency and yield by avoiding intermediate purification. | Managing complex reaction mixture and preventing cross-reactivity. |

Scalability Analysis of Synthetic Routes for Research and Potential Production

The scalability of a synthetic route is a critical factor for its utility in both large-scale research and potential commercial production. The analysis considers factors such as cost of reagents, safety, yield, and ease of purification.

Currently, the synthesis of this compound is not considered scalable. The primary route, involving sequential nitration and bromination of isoquinoline, suffers from poor regioselectivity, leading to low yields of the desired product and a complex mixture of isomers. google.com The separation of this compound from its isomers (e.g., 4-bromo-5-nitroisoquinoline) on a large scale would likely require costly and inefficient chromatographic purification, rendering the process economically unviable for production.

In stark contrast, the synthesis of 5-bromo-8-nitroisoquinoline is well-suited for large-scale operations. The developed one-pot procedure is robust and has been successfully scaled from gram to kilogram quantities. orgsyn.orggoogle.com A US patent describes the feasibility of the process at scales up to 500 kg, with a preferred range of 1 g to 50 kg. google.com

For the synthesis of this compound to become scalable, several challenges must be addressed:

Improving Regioselectivity: The development of new catalytic systems or synthetic routes that produce the 4,8-isomer as the major product is essential. A route starting from 8-bromoisoquinoline, as suggested by patent literature for a related compound, could be a more scalable path if a selective C4-nitration can be achieved. google.com

Process Intensification: The use of continuous flow reactors could offer a solution to some of the scalability hurdles. Flow chemistry allows for superior control over reaction parameters like temperature and mixing, which is critical for managing highly exothermic nitration reactions safely. acs.org This enhanced control can also lead to improved selectivity and yield, potentially making the separation process simpler and more scalable.

Avoiding Hazardous Reagents: Reducing the reliance on large quantities of concentrated sulfuric acid would improve the safety and environmental profile of the synthesis on an industrial scale.

Table 3: Comparative Scalability Analysis

| Factor | This compound (Current Status) | 5-Bromo-8-nitroisoquinoline (Established Method) |

|---|---|---|

| Yield & Selectivity | Very low; minor by-product. google.com | Good to high yield. orgsyn.org |

| Purification | Requires extensive chromatography; difficult. google.com | Simple recrystallization. orgsyn.orggoogle.com |

| Procedural Efficiency | Multi-step with difficult isolation. | Efficient one-pot procedure available. google.com |

| Demonstrated Scale | Milligram-scale research only. | Scalable to kilogram and larger quantities. orgsyn.orggoogle.com |

| Scalability Outlook | Poor; requires fundamental route redesign. | Excellent; proven for large-scale production. |

Chemical Reactivity and Derivatization Pathways of 4-bromo-8-nitroisoquinoline

Reactivity at the Bromine Atom

The bromine atom at the C4 position is the primary site for a range of synthetic modifications, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of a wide array of novel isoquinoline derivatives.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.comscribd.com In 4-bromo-8-nitroisoquinoline, the potent electron-withdrawing nitro group at the C8 position activates the isoquinoline ring system towards nucleophilic attack, facilitating the displacement of the C4-bromine atom.

The reaction proceeds via an addition-elimination mechanism. scribd.com A nucleophile attacks the electron-poor carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the nitro group helps to stabilize this intermediate through resonance. pressbooks.pub Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group. scribd.compressbooks.pub

Common nucleophiles employed in SNAr reactions with bromo-nitro-substituted isoquinolines include amines, alkoxides, and thiolates, leading to the formation of amino, ether, and thioether derivatives, respectively. The reaction conditions typically involve the use of a base in a polar aprotic solvent.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | 4-Amino-8-nitroisoquinoline derivative |

| Alkoxide | R-O⁻ | 4-Alkoxy-8-nitroisoquinoline derivative |

| Thiolate | R-S⁻ | 4-Thioether-8-nitroisoquinoline derivative |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. eie.grrsc.org For this compound, these reactions offer a versatile platform for introducing a wide range of substituents at the C4 position. orgsyn.org Palladium-based catalysts are most commonly employed for these transformations. eie.gr

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide. tcichemicals.com This reaction is widely used for the formation of C-C bonds, particularly for creating biaryl structures. tcichemicals.com In the case of this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the C4 position. researchgate.net

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. tcichemicals.com The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and scope. tcichemicals.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Substrate | Product |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | Phenylboronic acid | 4-Phenyl-8-nitroisoquinoline |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | (4-Methoxyphenyl)boronic acid | 4-(4-Methoxyphenyl)-8-nitroisoquinoline |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-8-nitroisoquinoline |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This method is effective for forming C-C bonds and is known for its tolerance to a wide variety of functional groups. wikipedia.orgnumberanalytics.com For this compound, the Stille coupling provides a pathway to introduce alkyl, alkenyl, aryl, and alkynyl groups at the C4 position. ambeed.comacs.org

The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin reagents is a significant drawback. wikipedia.org

Table 2: Typical Reagents and Conditions for Stille Coupling

| Catalyst | Ligand | Organotin Reagent | Solvent |

| Pd(PPh₃)₄ | PPh₃ | (Tributylstannyl)benzene | Toluene |

| Pd₂(dba)₃ | AsPh₃ | Tributyl(vinyl)stannane | THF |

| PdCl₂(MeCN)₂ | - | Tributyl(ethynyl)stannane | DMF |

The Kumada cross-coupling reaction utilizes a nickel or palladium catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org It was one of the first cross-coupling methods developed and is effective for forming C-C bonds between aryl, vinyl, and alkyl groups. wikipedia.org This reaction can be applied to this compound to introduce various carbon-based substituents. ambeed.com

The reaction mechanism involves the oxidative addition of the catalyst to the aryl bromide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. slideshare.netnih.gov A key limitation of the Kumada coupling is the high reactivity of Grignard reagents, which can be incompatible with certain functional groups. organic-chemistry.org

Table 3: General Parameters for Kumada Cross-Coupling

| Catalyst | Grignard Reagent | Solvent |

| NiCl₂(dppp) | Phenylmagnesium bromide | THF |

| Pd(PPh₃)₄ | Methylmagnesium iodide | Diethyl ether |

| NiCl₂(dmpe) | Vinylmagnesium bromide | THF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov For this compound, this reaction enables the introduction of primary and secondary amines at the C4 position. researchgate.net

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the arylamine product. libretexts.org The choice of a sterically hindered phosphine ligand is often critical for the success of the reaction. beilstein-journals.orgresearchgate.net

Table 4: Key Components for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Amine | Solvent |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Aniline | Toluene |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Morpholine | Dioxane |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Benzylamine | Toluene |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Ullmann-Type Coupling Reactions

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a significant pathway for the derivatization of this compound. nih.govorganic-chemistry.org This reaction and its modern variations are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various functionalities at the C4 position. nih.gov While specific examples detailing the Ullmann coupling of this compound are not extensively documented in the provided search results, the reactivity of similar bromo-nitro-substituted isoquinolines suggests its applicability. For instance, 8-bromoisoquinoline is known to undergo Ullmann-type reactions with various amines to furnish 8-aminoisoquinolines. mdpi.com The classic Ullmann conditions often require high temperatures, but advancements have led to milder reaction protocols. nih.gov The success of these couplings is often dependent on the nature of the reactants, ligands, solvents, and bases used. nih.gov

Table 1: Examples of Ullmann-Type Coupling Reactions with Isoquinoline Derivatives

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 8-Bromoisoquinoline | Cyclic Amine | CuI, Base (e.g., K2CO3), High Temperature | 8-(Cyclic amino)isoquinoline | mdpi.com |

| Aryl Halides | N-Heterocycles | CuI / Acylhydrazine-type ligands | N-Arylheterocycles | nih.gov |

| 4-Iodotoluene | Pyrazole | CuI / Ligand | N-Arylated Pyrazole | nih.gov |

Grignard Reagent Addition and Other Organometallic Transformations

The bromine atom at the C4 position of this compound makes it a suitable substrate for various organometallic transformations, including the formation of Grignard reagents or participation in other cross-coupling reactions. orgsyn.org Although direct examples with this compound are sparse in the search results, the chemistry of analogous compounds like 5-bromo-8-nitroisoquinoline indicates that haloaromatics of this type can participate in Grignard reactions. orgsyn.org The addition of Grignard or organolithium reagents is a common method for introducing substituents at the C1 position of the isoquinoline ring system. mdpi.com For instance, treatment of 3,4-dihydroisoquinolines with Grignard or organolithium reagents leads to 1-substituted tetrahydroisoquinolines. mdpi.commasterorganicchemistry.com Furthermore, lithiation of related bromo-nitroisoquinoline derivatives has been reported, suggesting the potential for subsequent reactions with various electrophiles. researchgate.netresearchgate.net

Transformations of the Nitro Group at C8

The nitro group at the C8 position is a versatile functional handle, readily undergoing reduction to an amino group, which can then be further derivatized. orgsyn.org

Reduction of the Nitro Group to an Amino Functionality

The conversion of the C8-nitro group to an amino group is a key transformation, opening up a wide array of synthetic possibilities. orgsyn.org This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction protocols.

Catalytic hydrogenation is a widely employed, efficient, and environmentally friendly method for the reduction of nitro compounds to primary amines. sioc-journal.cn This process typically utilizes heterogeneous catalysts. For example, the reduction of 5-bromo-8-nitroisoquinoline to 8-amino-5-bromoisoquinoline can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine. mdpi.com Similarly, catalytic hydrogenation has been used to reduce nitroisoquinolines to their corresponding amino derivatives. clockss.orggoogle.com The choice of catalyst, solvent, temperature, and pressure are critical parameters that can be adjusted to optimize the reaction. google.com

Table 2: Catalytic Hydrogenation of Nitroisoquinolines

| Substrate | Catalyst/Reagents | Product | Reference |

| 5-Bromo-8-nitroisoquinoline | H2, 10% Pd/C, Et3N | 8-Amino-5-bromoisoquinoline | mdpi.com |

| 1-Nitroisoquinoline | Ni, Pt, Rh, or Ru catalyst | 1-Aminoisoquinoline | google.com |

| 8-Nitroisoquinoline derivative | H2 | 8-Aminoisoquinoline derivative | clockss.org |

Chemical reducing agents offer an alternative to catalytic hydrogenation for the conversion of the nitro group. Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds. dss.go.th For example, 8-bromo-6-nitroquinoline can be reduced to 8-bromo-6-aminoquinoline using SnCl2 in concentrated hydrochloric acid. rsc.org The reduction of 4-nitroindazoles to the corresponding aminoindazoles has also been successfully carried out using anhydrous SnCl2 in various alcohols. researchgate.net

Iron in the presence of hydrochloric acid (Fe/HCl) is another common and cost-effective reagent for the reduction of nitro groups. mdpi.com This method has been used for the reduction of 2-nitropyridine derivatives. mdpi.com It is noteworthy that under certain conditions, Fe/HCl can also effect the oxidative hydrolysis of nitroalkenes and nitroalkanes to ketones. sciencemadness.org

Catalytic Hydrogenation Methods

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions and Their Scope

Vicarious Nucleophilic Substitution (VNS) is a unique reaction where a nucleophile substitutes a hydrogen atom on an electron-deficient aromatic ring, typically ortho or para to a nitro group. wikipedia.org This reaction provides a powerful tool for the C-H functionalization of nitroaromatic compounds. wikipedia.org

In the context of nitroquinolines, VNS reactions have been studied extensively. researchgate.netresearchgate.netgrafiati.com For 8-nitroquinoline, the VNS reaction with 4-amino-1,2,4-triazole in a basic medium occurs at the para position (C7) to the nitro group. researchgate.netgrafiati.com This is an exception to the general trend where substitution occurs at the ortho position. researchgate.netgrafiati.com The reaction of 8-nitroquinoline with 1,1,1-trimethylhydrazinium iodide (TMHI) in the presence of potassium tert-butoxide also results in amination at the ortho and para positions. researchgate.net The structure of the resulting products, such as 9-(8-nitroquinolin-7-yl)-9H-carbazole, has been confirmed by single-crystal X-ray diffraction. grafiati.com These studies highlight the potential of VNS reactions to introduce amino and other substituents onto the 8-nitroisoquinoline scaffold, although direct application to this compound is not explicitly detailed in the provided search results. The presence of the bromine atom at C4 might influence the regioselectivity of the VNS reaction.

Table 3: VNS Reactions on Nitroquinolines

| Substrate | Nucleophile/Reagents | Position of Substitution | Product | Reference |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole / t-BuOK, DMSO | C7 (para) | 7-Amino-8-nitroquinoline | researchgate.netgrafiati.com |

| 8-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide / t-BuOK, DMSO | ortho and para | Amino-8-nitroquinolines | researchgate.net |

| 5-Nitroisoquinoline | Various nucleophiles | ortho (C6) | 6-Substituted-5-nitroisoquinolines | nih.gov |

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Reactions

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a powerful method for C-H functionalization, particularly in electron-deficient aromatic systems. The 8-nitroisoquinoline framework is highly activated towards such reactions due to the strong electron-withdrawing nature of the nitro group. While specific studies on this compound are limited, the reactivity can be inferred from related nitroisoquinoline and nitroquinoline compounds.

Research on 5-nitroisoquinoline and various nitroquinolines has shown that they undergo SNH reactions with a range of nucleophiles, including anions from arylamines and amides. researchgate.net For 8-nitroisoquinoline derivatives, amination via SNH has been observed to occur at the C-7 position. researchgate.net This regioselectivity is consistent with the position being ortho to the activating nitro group. In the case of this compound, the C-7 position is likewise activated. The reaction proceeds through the formation of an intermediate σH adduct, which is subsequently oxidized to restore aromaticity, yielding the substituted product. Common oxidizing agents used in these reactions include potassium permanganate in liquid ammonia. researchgate.net

It has been noted in related systems, such as 4-bromo- and 5-nitroisoquinolines, that factors like the basicity of the isoquinoline nitrogen and steric hindrance from the nucleophile can influence the reaction rate. nih.gov The presence of the bromine atom at C-4 in this compound would likely exert an electronic and steric influence on the SNH reactivity at adjacent positions, though the primary activation for nucleophilic attack comes from the C-8 nitro group, directing nucleophiles to the C-7 position.

Conversion to Other Nitrogen-Containing Functional Groups (e.g., nitroso)

The nitro group at the C-8 position is a key functional handle that can be transformed into other nitrogen-containing moieties, most notably an amino group. The reduction of aromatic nitro groups is a fundamental and widely used transformation in organic synthesis.

The most common conversion is the reduction of the nitro group to a primary amine (–NH₂). This transformation provides access to 8-aminoisoquinoline derivatives, which are versatile intermediates for further functionalization, including N-alkylation, N-acylation, and diazotization. orgsyn.org Various reagents are effective for this reduction, with catalytic hydrogenation being a prevalent method. mdpi.com

In a documented synthesis involving the closely related 5-bromo-8-nitroisoquinoline, catalytic hydrogenation using palladium on carbon (Pd/C) was employed to reduce the nitro group. mdpi.com However, this reaction can sometimes lead to concurrent dehalogenation (removal of the bromine atom). mdpi.comresearchgate.net Alternative reducing agents like iron in acidic media or tin(II) chloride are known to selectively reduce nitro groups while preserving halogen substituents.

Interestingly, studies on the SNH arylamination of 5-nitroisoquinoline have revealed that under certain basic conditions, the nitro group can be converted into a nitroso (–N=O) group in the final product. researchgate.net This occurs via transformation of an intermediate σH adduct. While not directly documented for this compound, this suggests that under specific reaction conditions, pathways to nitroso derivatives may be accessible.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Nitro Reduction | H₂, Pd/C | Amine (–NH₂) | A common method; may cause debromination. mdpi.com |

| Nitro Reduction | Fe, acid | Amine (–NH₂) | Often used for selective reduction. |

| Nitro Reduction | SnCl₂ | Amine (–NH₂) | Selective reduction in the presence of halogens. |

| Nitroso Formation | Arylamine anions (in SNH) | Nitroso (–N=O) | Observed in related 5-nitroisoquinoline systems. researchgate.net |

Table 1. Selected Reactions for the Conversion of the Nitro Group.

Functionalization of the Isoquinoline Ring System

Electrophilic Aromatic Substitution on the Isoquinoline Core

Further functionalization of the this compound ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. In strongly acidic conditions, the isoquinoline nitrogen is protonated, making the entire heterocyclic ring strongly electron-deficient and deactivating it towards electrophilic attack. Therefore, substitution occurs on the benzenoid ring.

The directing effects of the substituents on the benzenoid ring must be considered:

Nitro Group (at C-8): The –NO₂ group is a powerful deactivating, meta-directing group. It will direct incoming electrophiles primarily to the C-6 position and to a lesser extent, the C-5 and C-7 positions are deactivated.

Bromo Group (at C-4): The bromine atom is a deactivating, ortho, para-directing group. However, its influence is on the pyridine ring, which is already deactivated for EAS.

Given these factors, any further electrophilic substitution on this compound would be challenging and is expected to occur on the benzenoid ring. The C-8 nitro group strongly deactivates the ring, particularly at the ortho (C-7) and para (C-5) positions. The C-6 position is meta to the nitro group and is therefore the least deactivated position for a potential electrophilic attack. Halogenation of the aluminum chloride complex of isoquinoline has been shown to result in substitution at C-5 and C-8, and further bromination of 5,8-dibromoisoquinoline can lead to 5,7,8-tribromoisoquinoline, indicating that the C-7 position is accessible to electrophiles despite deactivation. researchgate.net

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a premier strategy for the direct functionalization of aromatic and heteroaromatic rings. These reactions often rely on a directing group to guide the metal catalyst to a specific C-H bond, typically in an ortho position.

For this compound, potential C-H functionalization sites exist on both the pyridine and benzene rings. The isoquinoline nitrogen atom itself can act as a directing group, facilitating C-H activation at the C-1 position. However, the C-4 bromo substituent sterically hinders this position. The C-8 nitro group is generally not considered a directing group for this type of catalysis. The most promising site for directed C-H activation would be the C-7 position, which is ortho to the C-8 nitro group, although this relies on a less common directing group ability. More likely, functionalization would occur at the C-5 position, which is peri to the nitrogen atom, a known site for such reactions in the broader isoquinoline literature.

While specific examples of palladium-catalyzed C-H activation on this compound are not prominent in the literature, related transformations on the isoquinoline core are well-documented. google.com For instance, methods for the C-H arylation and acylation of isoquinolines have been developed, demonstrating the feasibility of such reactions on this heterocyclic system. The C-4 bromo-substituent itself can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing an alternative and often more predictable route to C-4 functionalized isoquinolines than C-H activation.

Cycloaddition Reactions for Fused Ring Systems

Cycloaddition reactions offer a sophisticated route to construct complex, fused polycyclic systems from relatively simple precursors. The isoquinoline scaffold, particularly when activated, can participate in such reactions.

A significant pathway involves the N-alkylation of the isoquinoline nitrogen to form an isoquinolinium salt. In the presence of a base, this salt can generate an azomethine ylide (an isoquinolinium ylide), which is a 1,3-dipole. nih.govmdpi.com This reactive intermediate can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles (e.g., alkenes, alkynes) to generate fused pyrrolidine ring systems. wikipedia.orgorganic-chemistry.org

Research has shown that N-alkylated 8-nitroisoquinolines can act as precursors to these 1,3-dipoles, subsequently reacting with dipolarophiles to form new polyfunctional nitro-containing pyrrolo[2,1-a]isoquinolines. The presence of the electron-withdrawing nitro group can influence the stability and reactivity of the azomethine ylide intermediate. The reaction between an azomethine ylide and a dipolarophile is a powerful method for creating multiple stereocenters in a single step, yielding complex polycyclic architectures. nih.gov

| Reaction Type | Key Intermediate | Dipolarophile | Product Type |

| [3+2] Cycloaddition | Azomethine Ylide | Alkenes, Alkynes | Pyrrolo[2,1-a]isoquinolines |

Table 2. Cycloaddition Pathway for this compound.

This approach allows for the construction of novel, complex heterocyclic systems built upon the this compound framework, opening avenues for the synthesis of structurally diverse molecules.

Advanced Spectroscopic and Computational Characterization of 4-bromo-8-nitroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-bromo-8-nitroisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its five aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the inherent electronic properties of the isoquinoline ring system.

The proton at C1, adjacent to the nitrogen atom, is typically the most deshielded and appears as a singlet. The proton at C3, also a singlet, is influenced by the adjacent nitrogen. The remaining three protons on the benzene ring portion (H5, H6, H7) would form a coupled system. The strong deshielding effect of the nitro group at C8 would cause the peri-proton at H7 to shift significantly downfield. The bromine at C4 would similarly influence the proton at C5.

While specific experimental data for this compound is not widely published, data from related compounds like 4-bromo-8-chloroisoquinoline and 5-bromo-8-nitroisoquinoline allows for the prediction of the ¹H NMR spectrum. acs.orgorgsyn.org For instance, in 4-bromo-8-chloroisoquinoline, the C1-H appears at δ 9.57 ppm and the C3-H at δ 8.79 ppm. acs.org In 5-bromo-8-nitroisoquinoline, the protons resonate at δ 9.78 (s, 1H), 8.84 (d, 1H), 8.35 (d, 1H), 8.33 (d, 1H), and 8.12 (dd, 1H). orgsyn.org

Predicted ¹H NMR Data for this compound (Based on analysis of related structures)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.6 | s | - |

| H-3 | ~8.8 | s | - |

| H-5 | ~8.4 | d | J = ~8.0 |

| H-6 | ~7.8 | t | J = ~8.0 |

| H-7 | ~8.2 | d | J = ~8.0 |

Note: This is a predictive table. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each carbon atom. The chemical shifts are heavily influenced by the attached substituents. The carbon atom bonded to the bromine (C4) and the nitro group (C8) would show significant shifts. Quaternary carbons, such as C4, C8, C4a, and C8a, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Referencing data for 4-bromo-8-chloroisoquinoline reveals carbon signals at δ 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, and 119.3 ppm. acs.org For the isomer 5-bromo-8-nitroisoquinoline, the reported ¹³C NMR signals are at δ 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, and 148.1 ppm. orgsyn.org These values help in estimating the chemical shifts for the target molecule. The C8 carbon, attached to the nitro group, is expected to be significantly deshielded.

Predicted ¹³C NMR Data for this compound (Based on analysis of related structures)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~149 |

| C-3 | ~146 |

| C-4 | ~120 |

| C-4a | ~136 |

| C-5 | ~128 |

| C-6 | ~129 |

| C-7 | ~126 |

| C-8 | ~148 |

| C-8a | ~133 |

Note: This is a predictive table. Actual values may vary.

To confirm the assignments from 1D NMR and fully elucidate the structure, 2D NMR experiments are essential. scielo.brrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the coupled protons on the benzene ring (H5, H6, and H7), confirming their connectivity and relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from H1 to C3, C4a, and C8a, and from H5 to C4, C7, and C4a would definitively establish the isoquinoline framework and the substituent positions. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum could confirm the regiochemistry by showing a spatial correlation between the proton at C1 and the proton at C8 (if present, though C8 is substituted here) or between the proton at C5 and the substituent at C4 (bromine).

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational exchange or rotation around single bonds. ox.ac.uk In this compound, the rotation around the C8-NO₂ bond may be sterically hindered by the adjacent peri-proton (H7) and the isoquinoline ring structure.

At room temperature, if the rotation is slow on the NMR timescale, distinct signals for conformers might be observed, or more commonly, the signals for nearby protons (like H7) may appear broad due to this exchange process. By increasing the temperature, the rotation becomes faster, which can lead to the sharpening of these broad signals into a time-averaged signal. Conversely, by lowering the temperature, the rotation can be slowed or "frozen out," potentially allowing for the observation of individual rotamers. northwestern.edu Analyzing the spectra at various temperatures allows for the calculation of the rotational energy barrier (ΔG‡), providing quantitative insight into the molecule's conformational dynamics. ox.ac.uk

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. pdvpmtasgaon.edu.in For aromatic nitro compounds, fragmentation often involves the loss of the nitro group. miamioh.edu For halogenated compounds, the isotopic pattern is a key identifier. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or five decimal places. pdvpmtasgaon.edu.in This accuracy allows for the unambiguous determination of the molecular formula of this compound (C₉H₅BrN₂O₂). The calculated exact mass for the [M+H]⁺ ion of this formula can be compared to the experimentally measured value for confirmation.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺, which is a definitive indicator of the presence of one bromine atom. libretexts.org

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for this compound would likely include:

Loss of the nitro group: [M - NO₂]⁺

Loss of the bromine atom: [M - Br]⁺

Loss of carbon monoxide: [M - CO]⁺, a common fragmentation for heterocyclic compounds.

Analysis of HRMS data from related compounds, such as 4-bromo-8-phenylisoquinoline, confirms the utility of this technique in verifying the calculated molecular formula against the found mass. acs.org

Isotopic Abundance Analysis for Bromine and Other Heteroatoms

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a bromine-containing molecule is its distinctive isotopic pattern. Bromine occurs naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).

This natural distribution gives rise to a characteristic pair of peaks in the mass spectrum for any fragment containing a single bromine atom. The molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak of nearly identical intensity. For this compound (C₉H₅BrN₂O₂), this pattern provides clear evidence for the presence of one bromine atom. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula by measuring the mass-to-charge ratio to several decimal places, allowing for the distinction between compounds with the same nominal mass but different elemental compositions.

Table 1: Expected Isotopic Distribution for the Molecular Ion of this compound

| Ion | Relative Abundance (%) | Basis for Abundance |

| [M]⁺ | 100 | Contains the ⁷⁹Br isotope |

| [M+1]⁺ | ~9.8 | Primarily due to the natural abundance of ¹³C |

| [M+2]⁺ | ~97.2 | Contains the ⁸¹Br isotope |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and providing a unique "fingerprint" for the compound.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The nitro group (-NO₂) is strongly IR-active, exhibiting two prominent stretching vibrations. For aromatic nitro compounds, these are the asymmetric (ν_as) and symmetric (ν_s) stretches, which appear in distinct regions of the spectrum. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The carbon-bromine (C-Br) stretching vibration is typically observed in the far-infrared region. The aromatic isoquinoline core gives rise to several characteristic bands, including C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region. Data from the closely related isomer, 5-bromo-8-nitroisoquinoline, shows characteristic absorptions for the nitro group at 1580 cm⁻¹ and 1374 cm⁻¹. orgsyn.org

Table 2: Predicted Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch (ν_as) | Aromatic -NO₂ | 1550 - 1475 | Strong |

| Symmetric Stretch (ν_s) | Aromatic -NO₂ | 1360 - 1290 | Strong |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C=C / C=N Stretch | Aromatic Ring | 1650 - 1400 | Medium-Strong |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Medium-Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of laser light, and the resulting spectral shifts correspond to the vibrational frequencies of the molecule. While polar groups like the nitro group give strong IR signals, more symmetric vibrations and those involving less polarizable bonds are often more prominent in Raman spectra.

For this compound, the symmetric stretch of the nitro group is expected to be visible, often around 1350 cm⁻¹. researchgate.net The vibrations of the aromatic rings, particularly the "ring breathing" modes, typically yield strong and sharp signals in the Raman spectrum, providing a distinctive fingerprint. The C-Br stretch is also Raman active. Comparing the FT-Raman spectrum with the FT-IR spectrum helps to confirm assignments, as some vibrational modes may be active in one technique but weak or forbidden in the other.

Table 3: Predicted Characteristic FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Symmetric Stretch (ν_s) | Aromatic -NO₂ | 1370 - 1320 | Medium |

| Ring Breathing/Stretching | Aromatic Ring | 1600 - 1400, ~1000 | Strong |

| C-H In-plane Bend | Aromatic Ring | 1300 - 1000 | Medium |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Medium |

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The conjugated π-system of the isoquinoline core, extended by the electron-withdrawing nitro group, is expected to give rise to distinct absorption bands.

The primary transitions observed in molecules like this compound are π→π* and n→π* transitions. libretexts.orgslideshare.net

π→π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity) in the UV region. The extensive conjugation in the isoquinoline ring system facilitates these transitions.

n→π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair or the oxygen atoms of the nitro group) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands, often appearing at longer wavelengths than the π→π* transitions. libretexts.org

The presence of the nitro group, a strong chromophore, and the bromo group, an auxochrome, influences the position and intensity of these absorption bands. The nitro group, in particular, tends to shift the absorption to longer wavelengths (a bathochromic or red shift). cdnsciencepub.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

| π→π | π (Isoquinoline Ring) → π | 200-350 nm | High intensity (large ε) |

| n→π | n (N, O) → π (Isoquinoline/NO₂) | >300 nm | Low intensity (small ε) |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Regiochemical Confirmation

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

For this compound, an X-ray crystallographic analysis would provide:

Unambiguous Regiochemical Confirmation: It would definitively confirm that the bromine atom is at the C4 position and the nitro group is at the C8 position.

Precise Structural Parameters: It would yield accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Molecular Geometry: It would reveal the planarity of the isoquinoline ring system and the orientation of the nitro group relative to the ring.

Intermolecular Interactions: The analysis would show how the molecules pack in the solid state, detailing any intermolecular forces such as π–π stacking or halogen bonding that might be present. iucr.orgresearchgate.netsemanticscholar.org

Although a crystal structure for this compound is not publicly available as of this writing, the technique has been widely applied to numerous other isoquinoline derivatives, demonstrating its critical role in their characterization. eurjchem.comd-nb.info

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive and interpretive tool that complements experimental data. scholarsresearchlibrary.comscholarsresearchlibrary.com By solving approximations of the Schrödinger equation, these methods can model the electronic structure and properties of a molecule.

For this compound, quantum mechanical calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, providing theoretical bond lengths and angles that can be compared with X-ray data.

Predict Vibrational Spectra: Calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These predicted spectra can aid in the assignment of experimental FT-IR and FT-Raman bands. researchgate.netnih.gov

Analyze Electronic Properties: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transitions observed in UV-Vis spectroscopy. iisc.ac.in

Simulate NMR Spectra: Predict ¹H and ¹³C NMR chemical shifts, which can be compared to experimental results for structural verification.

These computational investigations provide a deeper understanding of the relationship between the structure and the observed spectroscopic properties of the molecule. nih.govresearchgate.net

Table 5: Application of Computational Methods to this compound

| Computational Task | Typical Method | Information Obtained | Complements Experimental Data |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G) | Bond lengths, bond angles, dihedral angles | X-ray Crystallography |

| Frequency Calculation | DFT (e.g., B3LYP/6-31G) | Vibrational modes, IR/Raman intensities | FT-IR, FT-Raman |

| Electronic Structure | TD-DFT | HOMO/LUMO energies, electronic transitions | UV-Vis Spectroscopy |

| NMR Chemical Shifts | GIAO-DFT | Predicted ¹H and ¹³C chemical shifts | NMR Spectroscopy |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the initial step in its theoretical characterization.

The primary output of a DFT calculation is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, the presence of the bulky bromine atom at the C4 position and the nitro group at the C8 position would be expected to cause some steric strain, potentially leading to minor distortions from a perfectly planar aromatic system. The nitro group, in particular, might twist slightly out of the plane of the isoquinoline ring to alleviate this strain.

Theoretical studies on related compounds, such as 5-bromoisoquinoline and 5-nitroisoquinoline, have demonstrated the reliability of DFT in predicting these geometric parameters. niscair.res.in For instance, in a DFT study of 5-nitroisoquinoline, the optimized geometry reveals the planarity of the isoquinoline ring and the orientation of the nitro group. researchgate.net A similar approach for this compound would yield a detailed picture of its ground-state structure.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value (Å or °) | Rationale based on Analogous Compounds |

| C4-Br Bond Length | ~1.90 Å | Consistent with C-Br bond lengths in bromo-aromatic systems. |

| C8-N Bond Length | ~1.48 Å | Typical for C-N bonds in nitroaromatic compounds. |

| N-O Bond Lengths (NO₂) | ~1.23 Å | Characteristic of the nitro group. |

| C-C Bond Lengths (Ring) | 1.37 - 1.42 Å | Standard aromatic C-C bond lengths, with slight variations due to substituent effects. |

| C-N-C Bond Angle (Ring) | ~117° | Typical for nitrogen-containing heterocyclic aromatic rings. |

| O-N-O Bond Angle (NO₂) | ~125° | Standard for a nitro group. |

Note: The values in this table are illustrative and based on typical DFT results for similar molecules. Actual values would require a specific calculation for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be significantly influenced by the highly electronegative nitro group and the bromine atom. The region around the oxygen atoms of the nitro group would be intensely red, signifying a high concentration of negative charge and the primary site for interactions with electrophiles or hydrogen bond donors. nanobioletters.com Conversely, the area around the hydrogen atoms of the aromatic ring and, to a lesser extent, the bromine atom would exhibit a positive potential (blue or green), indicating electron-deficient regions.

Analysis of MEP maps for other nitroaromatic compounds shows that a strong positive potential often exists on the aromatic ring, particularly in the vicinity of the nitro group, making these areas susceptible to nucleophilic attack. researchgate.netrsc.org In this compound, the combined electron-withdrawing effects of the nitro group and the isoquinoline nitrogen would create significant positive potential on the carbon atoms of the pyridine ring, making it a likely target for nucleophiles. The bromine atom, while electronegative, can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that can be rationalized by the MEP map. walisongo.ac.id

Table 2: Predicted MEP Characteristics for this compound

| Molecular Region | Predicted MEP Value Range | Implication for Reactivity |

| Oxygen atoms of NO₂ group | Highly Negative (Red) | Site for electrophilic attack and hydrogen bonding. |

| Isoquinoline Nitrogen | Negative (Red/Yellow) | Potential site for protonation or coordination to metal ions. |

| Aromatic Protons | Positive (Blue/Green) | Electron-deficient regions. |

| Carbon atoms adjacent to NO₂ | Highly Positive (Blue) | Susceptible to nucleophilic attack. |

Note: The color-coding and potential ranges are qualitative and serve to illustrate the expected MEP features.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edulibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

In this compound, the HOMO is expected to be distributed primarily over the isoquinoline ring system, particularly the carbocyclic part. The LUMO, however, would likely be localized more on the pyridine ring and significantly on the nitro group, owing to its strong electron-accepting nature. researchgate.net This distribution suggests that an electrophilic attack would target the carbocyclic ring, while a nucleophilic attack would be directed towards the nitro-substituted ring.

The presence of both the bromo and nitro substituents would lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. The substantial electron-withdrawing capacity of the nitro group would particularly stabilize the LUMO, leading to a smaller HOMO-LUMO gap compared to isoquinoline or 5-bromoisoquinoline. This reduced energy gap indicates that this compound is likely to be more reactive and susceptible to charge transfer interactions than its unsubstituted or singly substituted counterparts. niscair.res.in

Table 3: Predicted FMO Energies and Properties for this compound

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability; lower than isoquinoline. |

| LUMO Energy | ~ -3.5 eV | Electron-accepting ability; significantly lowered by the nitro group. |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Indicates higher reactivity and potential for charge transfer. |

| Ionization Potential (I ≈ -EHOMO) | ~ 7.0 eV | Energy required to remove an electron. |

| Electron Affinity (A ≈ -ELUMO) | ~ 3.5 eV | Energy released upon accepting an electron. |

Note: These energy values are hypothetical and serve to illustrate the expected trends based on FMO theory and data from analogous compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). numberanalytics.com A key aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

The analysis would also quantify the hyperconjugative interactions involving the bromine atom, such as the donation from its lone pairs to the σ* orbitals of the adjacent C-C bonds, although these are generally weaker than the resonance effects of the nitro group.

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| π(C-C) Ring | π(C-N) Ring | High | Intramolecular charge transfer, ring delocalization. |

| LP(O) of NO₂ | σ(N-C8) | Moderate | Hyperconjugative stabilization. |

| π(Ring) | π(N-O) of NO₂ | Very High | Resonance delocalization, key to the nitro group's effect. |